molecular formula C28H32N4O5S B1671107 Edonentan CAS No. 210891-04-6

Edonentan

Cat. No. B1671107
Key on ui cas rn: 210891-04-6
M. Wt: 536.6 g/mol
InChI Key: ORJRYNKVKJAJPY-UHFFFAOYSA-N
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Patent
US06043265

Procedure details

To the title product of Step F in 300 ml of CH2Cl2 at 0° C., triethylamine (6.17 g, 60.96 mmol) was added and stirred for 5 minutes. To the mixture, t-butylacetyl chloride (3.98 g, 29.57 mmol) was added dropwise over 10 minutes. The reaction mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hr. 100 ml 10% aqueous NaHSO4 was added. The aqueous layer was extracted with 100 ml CH2Cl2. The combined organic extracts were washed with 100 ml H2O, 50 ml brine, dried and concentrated. The residue was chromatographed on silica gel using 60:40:1 hexane/EtOAc/AcOH to provide the title product of this Example (13.10 g, 80% for two steps) as a white solid. melting point=120-128° C. (amorphous).
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH:8][S:9]([C:12]2[C:13]([C:18]3[CH:23]=[CH:22][C:21]([C:24]4[O:25][CH:26]=[CH:27][N:28]=4)=[CH:20][C:19]=3[CH2:29][NH:30][CH3:31])=[CH:14][CH:15]=[CH:16][CH:17]=2)(=[O:11])=[O:10])=[N:4][O:5][C:6]=1[CH3:7].C(N(CC)CC)C.[C:39]([CH2:43][C:44](Cl)=[O:45])([CH3:42])([CH3:41])[CH3:40].OS([O-])(=O)=O.[Na+]>C(Cl)Cl>[CH3:1][C:2]1[C:3]([NH:8][S:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:18]2[CH:23]=[CH:22][C:21]([C:24]3[O:25][CH:26]=[CH:27][N:28]=3)=[CH:20][C:19]=2[CH2:29][N:30]([CH3:31])[C:44](=[O:45])[CH2:43][C:39]([CH3:42])([CH3:41])[CH3:40])(=[O:11])=[O:10])=[N:4][O:5][C:6]=1[CH3:7] |f:3.4|

Inputs

Step One
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NOC1C)NS(=O)(=O)C=1C(=CC=CC1)C1=C(C=C(C=C1)C=1OC=CN1)CNC
Name
Quantity
6.17 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.98 g
Type
reactant
Smiles
C(C)(C)(C)CC(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 100 ml CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with 100 ml H2O, 50 ml brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 60:40:1 hexane/EtOAc/AcOH

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C(=NOC1C)NS(=O)(=O)C1=C(C=CC=C1)C1=C(C=C(C=C1)C=1OC=CN1)CN(C(CC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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